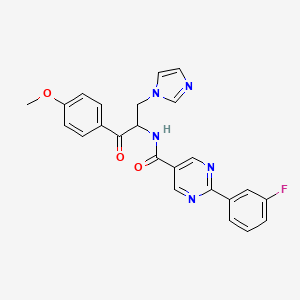
Cyp51-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyp51-IN-16 is a phenylpyrimidine compound known for its inhibitory effects on the enzyme cytochrome P450 51 (CYP51). This enzyme is crucial in the biosynthesis of sterols, including ergosterol in fungi and cholesterol in humans.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51-IN-16 involves multiple steps, starting with the preparation of the phenylpyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as substituted anilines and pyrimidine derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyp51-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Cyp51-IN-16 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of CYP51 and its effects on sterol biosynthesis.
Biology: Investigated for its role in modulating cellular processes through CYP51 inhibition.
Medicine: Explored as a potential antifungal agent and for its anticancer properties due to its ability to inhibit tumor cell growth.
Wirkmechanismus
Cyp51-IN-16 exerts its effects by inhibiting the enzyme CYP51, which is involved in the demethylation of lanosterol to form ergosterol in fungi and cholesterol in humans. By blocking this enzyme, this compound disrupts the biosynthesis of essential sterols, leading to impaired cell membrane integrity and function. This inhibition can result in the death of fungal cells and the suppression of tumor cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketoconazole: Another CYP51 inhibitor used as an antifungal agent.
Fluconazole: A widely used antifungal drug that targets CYP51.
Itraconazole: An antifungal agent that inhibits CYP51 and is also being investigated for its anticancer properties.
Uniqueness of Cyp51-IN-16
This compound stands out due to its specific structure and potent inhibitory effects on CYP51. Unlike some other inhibitors, it has shown significant potential in both antifungal and anticancer applications, making it a versatile compound for scientific research and therapeutic development .
Eigenschaften
Molekularformel |
C24H20FN5O3 |
|---|---|
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-N-[3-imidazol-1-yl-1-(4-methoxyphenyl)-1-oxopropan-2-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H20FN5O3/c1-33-20-7-5-16(6-8-20)22(31)21(14-30-10-9-26-15-30)29-24(32)18-12-27-23(28-13-18)17-3-2-4-19(25)11-17/h2-13,15,21H,14H2,1H3,(H,29,32) |
InChI-Schlüssel |
AZFREAWDZZKWGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C(CN2C=CN=C2)NC(=O)C3=CN=C(N=C3)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




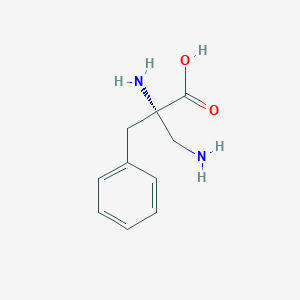
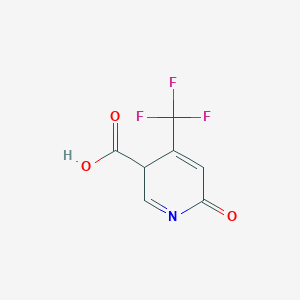
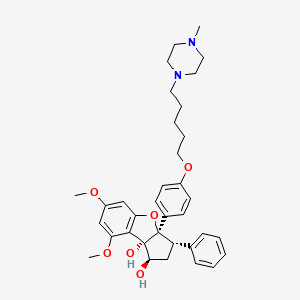
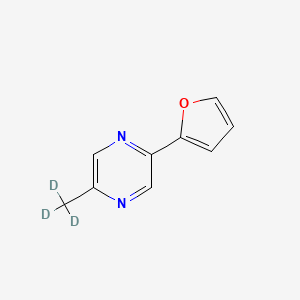
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
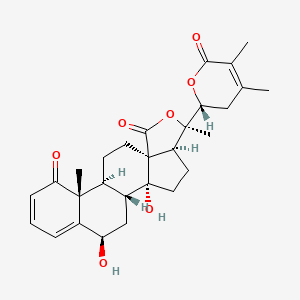

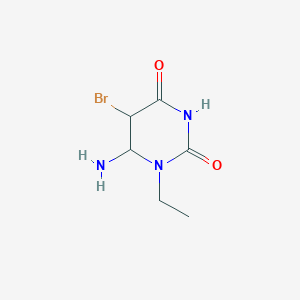
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
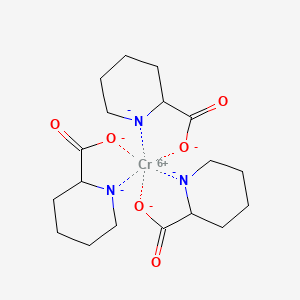

![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
